Uranium, bis(acetato)dioxo-, dihydrate

概要

説明

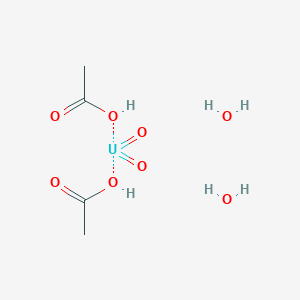

Uranium, bis(acetato)dioxo-, dihydrate (CAS: 6159-44-0), commonly known as uranyl acetate dihydrate, is a uranium(VI) coordination complex with the molecular formula UO₂(CH₃COO)₂·2H₂O and a molecular weight of 424.15 g/mol . It appears as yellow crystalline solidswith a slight vinegar odor and is soluble in water . Commercial preparations typically use depleted uranium, resulting in low radioactivity (0.37–0.51 µCi/g), though it remains chemically toxic via ingestion, inhalation, or skin contact .

Uranyl acetate dihydrate is widely used as a negative stain in electron microscopy, a reagent in analytical chemistry, and an activator in bacterial oxidation processes . Its light-sensitive nature also enables applications in solar batteries .

準備方法

Synthetic Routes and Reaction Conditions: Uranium, bis(acetato)dioxo-, dihydrate can be synthesized by reacting uranium dioxide (UO₂) with acetic acid (CH₃COOH) in the presence of water. The reaction typically involves dissolving uranium dioxide in acetic acid, followed by crystallization to obtain the dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of uranyl acetate dihydrate involves similar synthetic routes but on a larger scale. The process includes the careful handling of uranium compounds due to their radioactive nature. The production facilities are equipped with safety measures to protect workers and the environment from radiation exposure .

化学反応の分析

Reduction Reactions

Uranyl acetate undergoes reduction with zinc in acidic media to form uranium(IV) acetate:This reaction highlights the +4 oxidation state stabilization of uranium in non-aqueous environments .

Ligand Substitution Reactions

Uranyl acetate serves as a precursor for synthesizing uranyl complexes with diverse ligands. For example:

- Nitrate Ligands : Reacts with nitric acid to form uranyl nitrate complexes:

- Thioglycolamide Ligands : Substitution with dithiodiglycolamide (DTDGA) yields [UO₂(NO₃)₂(DTDGA)₂], confirmed by X-ray crystallography .

| Ligand | Product | Coordination Mode | References |

|---|---|---|---|

| Nitrate (NO₃⁻) | UO₂(NO₃)₂ | Bidentate | |

| DTDGA | [UO₂(NO₃)₂(DTDGA)₂] | Chelating | |

| Pyridine-N-oxide | [UO₂(L)₂(NO₃)₂] | Monodentate |

Thermal Decomposition

Heating uranyl acetate dihydrate results in sequential dehydration and decomposition:

| Temperature | Process | Products | References |

|---|---|---|---|

| 110°C | Dehydration | Anhydrous UO₂(CH₃COO)₂ | |

| >275°C | Thermal decomposition | U₃O₈, CO₂, H₂O |

Acid-Base Reactivity

Uranyl acetate exhibits weak acidity in aqueous solutions, reacting with strong bases to form uranyl hydroxides:This behavior is critical in environmental and nuclear waste management .

Photochemical Sensitivity

Uranyl acetate solutions precipitate under UV light due to photoreduction:This property necessitates storage in dark conditions .

Coordination with Biomolecules

In electron microscopy, uranyl acetate binds to proteins and nucleic acids via carboxyl and phosphate groups, forming stable complexes. This interaction is exploited for negative staining .

科学的研究の応用

Chemical Properties and Structure

Uranyl acetate dihydrate has the chemical formula and is characterized by its yellow crystalline appearance. The uranyl ion () is coordinated by two acetate ions and two water molecules, forming a heptacoordinate structure. This unique configuration allows it to participate in various chemical reactions and interactions.

Analytical Chemistry

Uranyl acetate dihydrate is widely used in analytical chemistry due to its ability to form insoluble salts with certain ions. It serves as:

- Titrant and Indicator : In analytical procedures, it is utilized as a titrant in the determination of sodium salts, forming insoluble uranyl acetate complexes. This property is particularly useful for detecting sodium in various samples .

- Staining Agent : It is commonly employed as a negative stain in electron microscopy. Aqueous solutions of 1% to 5% uranyl acetate are used to enhance contrast in biological samples, allowing for detailed visualization of cellular structures .

Inorganic Synthesis

Uranyl acetate dihydrate acts as a precursor in the synthesis of various uranium-containing compounds. It has been used in:

- Synthesis of Uranyl Sulfate Complexes : Research demonstrated that uranyl acetate dihydrate can be combined with sulfuric acid and other organic ligands to produce complex uranyl sulfate compounds with distinct crystal structures . This application highlights its role in advancing inorganic chemistry and materials science.

- Preparation of Coordination Polymers : The compound is also utilized in the formation of coordination polymers, which are essential for developing new materials with specific properties for applications in catalysis and materials science .

Environmental Applications

While primarily recognized for its laboratory applications, uranyl acetate dihydrate has implications in environmental studies:

- Uranium Speciation Studies : Its role in understanding uranium speciation through vibrational spectroscopy methods aids researchers in assessing the environmental impact of uranium contamination . This information is crucial for remediation efforts and environmental monitoring.

Safety Considerations

Due to its radioactive nature, handling uranyl acetate dihydrate requires strict safety protocols. It poses potential health risks through various exposure routes (oral, dermal, inhalation), necessitating proper storage and handling practices to mitigate risks associated with uranium compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used as a titrant and indicator; enhances contrast in electron microscopy |

| Inorganic Synthesis | Serves as a precursor for synthesizing uranyl sulfate complexes and coordination polymers |

| Environmental Studies | Aids in uranium speciation studies for environmental monitoring |

| Safety Considerations | Requires careful handling due to radioactive properties; poses health risks if not managed properly |

作用機序

The mechanism of action of uranium, bis(acetato)dioxo-, dihydrate primarily involves its ability to form coordination complexes. The uranyl ion (UO₂²⁺) acts as a central metal ion, coordinating with acetate ligands and water molecules. This coordination ability allows it to interact with various biological and chemical systems, making it useful in electron microscopy and other applications .

類似化合物との比較

Comparison with Similar Uranyl Compounds

Uranyl acetate dihydrate belongs to a family of uranyl complexes with distinct chemical and functional properties. Below is a detailed comparison with structurally analogous compounds:

Uranyl Nitrate Hexahydrate (UO₂(NO₃)₂·6H₂O)

- CAS : 13520-83-7; Molecular Weight : 502.14 g/mol .

- Physical Properties : Yellow crystalline solid, highly deliquescent, and more water-soluble than uranyl acetate .

- Applications : Key precursor in nuclear fuel processing, ceramics, and uranium extraction .

- Toxicity : Higher acute toxicity (oral LD₅₀ in rats: 136 mg/kg vs. 204 mg/kg for uranyl acetate) due to nitrate ion reactivity and systemic uranium absorption .

Uranyl Formate (UO₂(HCOO)₂)

- CAS : 16984-59-1; Molecular Weight : 362.08 g/mol .

- Physical Properties : Less common than uranyl acetate; forms smaller crystals, making it useful in high-resolution electron microscopy.

- Applications : Niche use as a finer-grained stain compared to uranyl acetate .

- Toxicity: Limited data, but expected to share uranium-related hazards (renal and radiological toxicity) .

Uranium Dioxide (UO₂)

- CAS : 1344-57-6; Molecular Weight : 270.03 g/mol .

- Physical Properties: Black crystalline solid, insoluble in water, and non-volatile.

- U⁶⁺) .

Comparative Data Table

Key Research Findings

- Toxicity Mechanisms : Both uranyl acetate and nitrate inhibit renal function by accumulating in proximal tubules, but nitrate’s oxidative effects exacerbate tissue damage .

- Structural Stability: Uranyl acetate’s dihydrate structure provides greater stability under electron beam irradiation compared to non-hydrated uranyl formate .

- Regulatory Limits : Occupational exposure limits for uranyl compounds are uniformly set at 0.1 mg/m³ due to uranium’s chemical toxicity, irrespective of anion type .

生物活性

Uranium, bis(acetato)dioxo-, dihydrate, commonly referred to as uranyl acetate dihydrate (UAD), is a coordination compound of uranium that has garnered attention due to its biological activity and potential toxicological effects. This article provides an overview of the biological activity of UAD, including its toxicological implications, structural characteristics, and relevant case studies.

Chemical Structure and Properties

Uranyl acetate dihydrate has the chemical formula and a molecular weight of approximately 388.12 g/mol. It appears as a yellow crystalline powder that is soluble in water when acidified with acetic acid. The compound is known for its coordination polymer structure where uranyl ions are coordinated with acetate ligands and water molecules .

Toxicological Profile

Nephrotoxicity : Uranyl salts, including UAD, are primarily associated with nephrotoxic effects. Chronic exposure can lead to cumulative toxicity, particularly affecting renal function. Studies have shown that uranyl compounds can induce oxidative stress and cellular damage in kidney cells .

Developmental Toxicity : Research involving animal models has demonstrated that exposure to UAD during pregnancy can result in significant developmental toxicity. For instance, a study on pregnant Swiss mice revealed that doses of 5 mg/kg/day or higher led to reduced fetal body weight and length, as well as increased incidences of skeletal abnormalities such as cleft palates .

Reproductive Effects : Long-term exposure to UAD has been linked to adverse reproductive outcomes. In studies involving male rats, chronic exposure resulted in reduced fertility rates and increased liver weights in offspring .

Case Studies

-

Developmental Toxicity in Mice :

A study evaluated the effects of varying doses of UAD (0, 5, 10, 25, and 50 mg/kg/day) on pregnant Swiss mice. The findings indicated maternal toxicity at higher doses, characterized by reduced weight gain and food consumption. Notably, fetal toxicity was observed at doses above 5 mg/kg/day, leading to significant developmental issues . -

Embryotoxic Effects :

Another investigation focused on the embryotoxic effects of UAD on mouse fetuses revealed that exposure during gestation resulted in various malformations, including cleft palates and skeletal deformities. The study emphasized the need for caution when handling uranyl compounds due to their potential teratogenic effects .

Summary of Biological Activity

The biological activity of uranyl acetate dihydrate can be summarized as follows:

| Biological Effect | Observations |

|---|---|

| Nephrotoxicity | Induces oxidative stress; renal cell damage observed |

| Developmental Toxicity | Reduced fetal weight; increased malformations at high doses |

| Reproductive Effects | Decreased fertility; increased liver weight in offspring |

Q & A

Q. Basic: What experimental methods are used to synthesize uranyl acetate dihydrate?

Answer:

Uranyl acetate dihydrate is synthesized by reacting uranium trioxide (UO₃) or uranyl nitrate (UO₂(NO₃)₂·6H₂O) with glacial acetic acid under controlled aqueous conditions. The reaction typically involves refluxing stoichiometric amounts of the uranium precursor with excess acetic acid, followed by slow evaporation to yield crystalline dihydrate . Key parameters include pH control (maintained near 3–4 to prevent hydrolysis) and temperature (60–80°C). Crystallization is monitored via X-ray diffraction (XRD) to confirm the dihydrate structure .

Q. Basic: How is the crystal structure of uranyl acetate dihydrate characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the primary method for structural characterization. The compound crystallizes in a triclinic system (space group P1), with lattice parameters typically around a = 7.59 Å, b = 7.91 Å, c = 10.77 Å, and angles α ≈ 88.8°, β ≈ 81.7°, γ ≈ 83.9° . Hydrogen bonding between acetate ligands and water molecules stabilizes the layered structure. Synchrotron radiation or Mo-Kα sources are used for high-resolution data, with R-factors < 0.05 indicating reliable refinement .

Q. Basic: What safety protocols are critical when handling uranyl acetate dihydrate?

Answer:

Due to its chemical toxicity (acute nephrotoxicity) and low-level radioactivity (~0.5 µCi/g), researchers must:

- Use gloveboxes or fume hoods to avoid inhalation/ingestion.

- Implement double-gloving and radiation badges for prolonged use.

- Store in lead-shielded containers and dispose via licensed radioactive waste protocols .

Cal/OSHA exposure limits (0.1 mg/m³ for soluble uranium compounds) should guide experimental design .

Q. Advanced: How can acid interchange reactions be optimized to synthesize uranyl-based coordination polymers?

Answer:

Uranyl acetate dihydrate undergoes acid interchange with dicarboxylic acids (e.g., oxalic or succinic acid) to form polymeric networks. Key optimization steps include:

- Equilibrium control : Use a 1:2 molar ratio of uranyl acetate to dicarboxylic acid in dimethyl sulfoxide (DMSO) at 70°C for 24 hours .

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance ligand exchange kinetics.

- Molecular weight tuning : Gel permeation chromatography (GPC) and inherent viscosity measurements (η ≈ 0.5–1.2 dL/g) confirm polymer lengths up to Mₙ ≈ 18,000 g/mol .

Q. Advanced: How to resolve contradictions in molecular weight data between gel permeation chromatography (GPC) and viscosity measurements?

Answer:

Discrepancies arise from rigid-rod polymer conformations, which deviate from flexible-chain GPC calibration standards. To reconcile

- Apply the Mark-Houwink equation (η = K·Mᵅ), where α ≈ 0.7–1.0 indicates semi-flexible to rigid structures.

- Cross-validate with light scattering or end-group analysis (e.g., titration of terminal acetate groups) .

- For uranyl-acetate polymers, empirical corrections factor in uranium’s high electron density, which skews GPC retention times .

Q. Basic: What spectroscopic techniques are used to confirm uranyl acetate dihydrate purity?

Answer:

- FT-IR : Peaks at 950 cm⁻¹ (U=O symmetric stretch) and 1600 cm⁻¹ (acetate C=O) confirm ligand coordination .

- Raman spectroscopy : Strong bands at 820–860 cm⁻¹ (UO₂²⁺ antisymmetric stretch) and 1450 cm⁻¹ (acetate symmetric stretch) .

- Thermogravimetric analysis (TGA) : Weight loss at 100–120°C corresponds to dehydration (theoretical 8.5% mass loss for 2 H₂O) .

Q. Advanced: How does uranyl acetate dihydrate’s reactivity differ in solution vs. interfacial synthesis?

Answer:

- Solution-phase synthesis (e.g., DMSO/water): Yields high-molecular-weight polymers via equilibrium-driven ligand exchange. Reactivity is pH-dependent (optimum pH 4–5) .

- Interfacial synthesis (e.g., ether/water biphasic systems): Produces lower Mₙ polymers (≈5,000 g/mol) due to diffusion-limited kinetics. Disodium dicarboxylate salts in the aqueous phase react with uranyl nitrate in ether, forming thin films at the interface .

Q. Advanced: What computational methods model uranyl acetate’s electronic structure for catalytic studies?

Answer:

- Density Functional Theory (DFT) : Models uranium’s 5f-orbital interactions with acetate ligands. Basis sets like LANL2DZ (for U) and 6-31G* (for C/H/O) predict charge distribution (U⁶⁺ charge ≈ +2.7 e) .

- Molecular Dynamics (MD) : Simulates solvent effects on polymer conformation, using force fields parameterized for actinides (e.g., AMBER-UA) .

Q. Basic: How is uranyl acetate dihydrate used in bacterial oxidation studies?

Answer:

As an oxidizing agent , it activates bacterial electron transport chains. Methodological steps include:

- Preparing 0.1–1.0 mM solutions in phosphate buffer (pH 6.5).

- Monitoring uranium reduction (U⁶⁺ → U⁴⁺) via UV-Vis at 420 nm or cyclic voltammetry .

- Combining with fluorescence assays (e.g., SYBR Green) to quantify microbial viability post-exposure .

Q. Advanced: What strategies mitigate uranium leaching during long-term polymer stability tests?

Answer:

- Ligand functionalization : Introduce chelating groups (e.g., pyridyl or carboxylate) to enhance binding to UO₂²⁺ cores.

- Crosslinking : Use glutaraldehyde or epoxides to stabilize polymer networks, reducing solubility in aqueous media.

- Leachate analysis : Inductively coupled plasma mass spectrometry (ICP-MS) detects uranium concentrations < 1 ppb after 30-day immersion in pH 7 buffer .

特性

IUPAC Name |

acetic acid;dioxouranium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.2H2O.2O.U/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);2*1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQLPRJCUIATTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.O=[U]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O8U | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-09-3 (Parent) | |

| Record name | Uranyl acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

426.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-44-0 | |

| Record name | Uranyl acetate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。